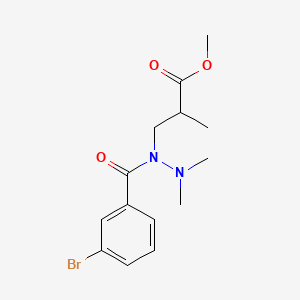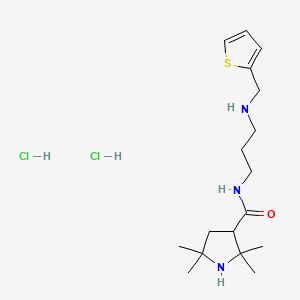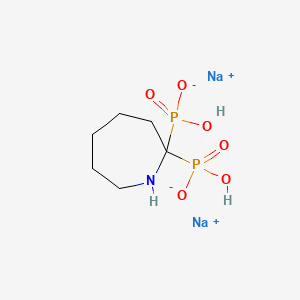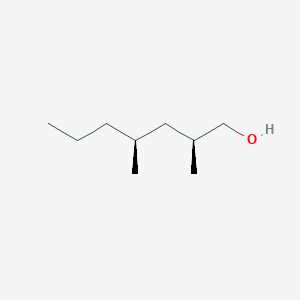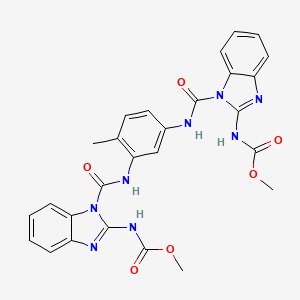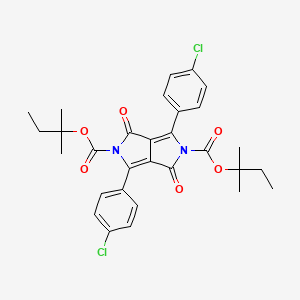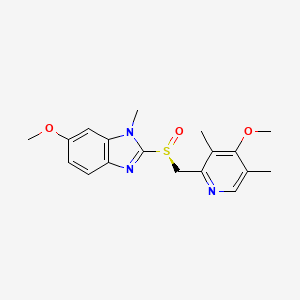
N3-Methyl Esomeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-N-Methyl Esomeprazole (HK2YV8W65B) is a derivative of Esomeprazole, which is widely known for its use as a proton pump inhibitor. It is primarily used to reduce gastric acid secretion and treat conditions such as gastroesophageal reflux disease and peptic ulcers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-N-Methyl Esomeprazole is synthesized through a multi-step process involving the methylation of Esomeprazole. The key steps include:
Oxidation: The oxidation of the sulfur atom to form the sulfoxide group.
Industrial Production Methods: The industrial production of 1-N-Methyl Esomeprazole involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions: 1-N-Methyl Esomeprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like thiols or amines are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-N-Methyl Esomeprazole has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of proton pump inhibitors.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.
Medicine: Explored for its therapeutic potential in treating conditions like gastroesophageal reflux disease and peptic ulcers.
Industry: Utilized in the pharmaceutical industry for the development of new proton pump inhibitors.
Mécanisme D'action
1-N-Methyl Esomeprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the enzyme, leading to prolonged inhibition even after the compound is cleared from the bloodstream .
Comparaison Avec Des Composés Similaires
Esomeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A related compound with a different chemical structure but similar therapeutic effects.
Uniqueness: 1-N-Methyl Esomeprazole is unique due to its specific methylation, which can potentially alter its pharmacokinetic properties and efficacy compared to its parent compound, Esomeprazole .
Propriétés
Numéro CAS |
1346240-11-6 |
|---|---|
Formule moléculaire |
C18H21N3O3S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
Clé InChI |
WNUVTRNLJLQRDR-VWLOTQADSA-N |
SMILES isomérique |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=C(C=C3)OC |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


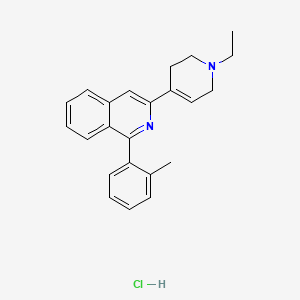
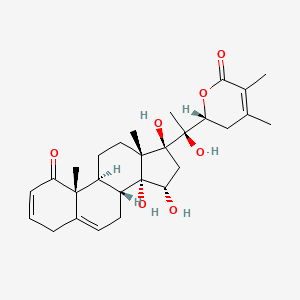
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

